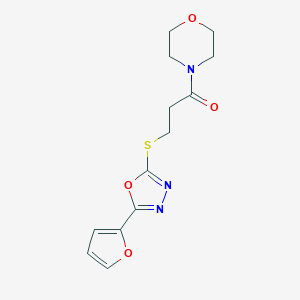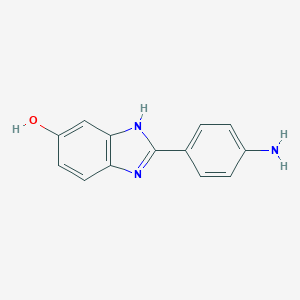
3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a chemical compound that belongs to the family of benzooxazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The exact mechanism of action of 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects by inhibiting the growth and proliferation of microorganisms and cancer cells, respectively. Additionally, its fluorescent properties are attributed to its ability to bind with metal ions, leading to changes in its electronic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells and tissues. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, it has been shown to inhibit the activity of certain enzymes that are essential for the survival of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. Additionally, it has low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy drugs. However, one of the limitations is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one. One of the areas of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications in material science, such as the development of fluorescent sensors for metal ions, should be explored. Overall, this compound holds great promise as a versatile compound with numerous potential applications in various fields.
Synthesemethoden
The synthesis of 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves the condensation of 4-ethoxy-3-methoxybenzaldehyde and 2-amino-5-methylphenol in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, which is then cyclized to form the benzooxazole ring. The final product is obtained in good yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has shown promising results in various scientific research areas. It has been reported to exhibit potent antimicrobial activity against several bacterial and fungal strains. Additionally, it has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
3-[(4-ethoxy-3-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H19NO4/c1-4-22-16-8-6-13(10-17(16)21-3)11-19-14-9-12(2)5-7-15(14)23-18(19)20/h5-10H,4,11H2,1-3H3 |
InChI-Schlüssel |
QIHMTVARRNRROX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)

![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)

![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B285708.png)
![4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B285712.png)
![N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B285713.png)
